2-(Ethanesulfonyl)cyclohexan-1-amine
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Overview
Description
2-(Ethanesulfonyl)cyclohexan-1-amine is an organic compound with the molecular formula C8H17NO2S It is a cyclohexane derivative with an ethanesulfonyl group attached to the second carbon and an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the ethanesulfonyl derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Catalysts such as Co-NiO may be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(Ethanesulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or sulfinyl derivatives.
Substitution: Various alkylated or acylated amine derivatives
Scientific Research Applications
2-(Ethanesulfonyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Ethanesulfonyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Ethanesulfinyl)cyclohexan-1-amine: Similar structure but with a sulfinyl group instead of a sulfonyl group.
Cyclohexanamine: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.
Ethanesulfonamide: Contains the ethanesulfonyl group but lacks the cyclohexane ring.
Uniqueness
2-(Ethanesulfonyl)cyclohexan-1-amine is unique due to the presence of both the ethanesulfonyl and cyclohexane moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-ethylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3 |
InChI Key |
SOGSUCLNUSGHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CCCCC1N |
Origin of Product |
United States |
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